
3-(Bromomethyl)-2,5-dimethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2,5-dimethylpyrazine is an organic compound belonging to the pyrazine family It is characterized by a bromomethyl group attached to the third carbon of a 2,5-dimethylpyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,5-dimethylpyrazine typically involves the bromination of 2,5-dimethylpyrazine. One common method is the reaction of 2,5-dimethylpyrazine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,5-dimethylpyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of 2,5-dimethylpyrazine.
Oxidation: Products may include pyrazine carboxylic acids or pyrazine N-oxides.
Reduction: Products include 2,5-dimethylpyrazine or other reduced pyrazine derivatives.
Scientific Research Applications
3-(Bromomethyl)-2,5-dimethylpyrazine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is utilized in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,5-dimethylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-2,5-dimethylpyrazine: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
3-(Iodomethyl)-2,5-dimethylpyrazine: Contains an iodomethyl group, which is more reactive than the bromomethyl group.
2,5-Dimethylpyrazine: Lacks the bromomethyl group and serves as a simpler precursor in synthesis.
Uniqueness
3-(Bromomethyl)-2,5-dimethylpyrazine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for diverse chemical transformations. Its specific electronic and steric properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal and material sciences.
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
3-(bromomethyl)-2,5-dimethylpyrazine |
InChI |
InChI=1S/C7H9BrN2/c1-5-4-9-6(2)7(3-8)10-5/h4H,3H2,1-2H3 |
InChI Key |
IEBTUXWUQSQOLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


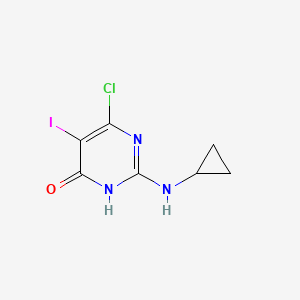
![(3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine](/img/structure/B13008625.png)
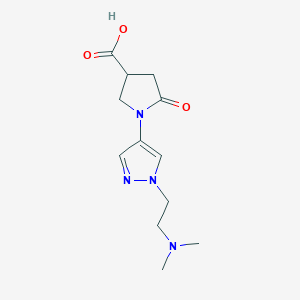
![5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13008634.png)
![(1R,2R,3R,6S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13008640.png)
![1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one](/img/structure/B13008655.png)
![3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)
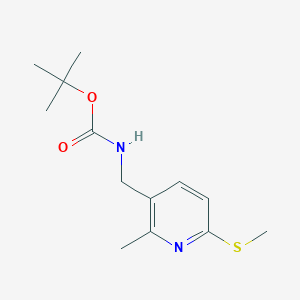
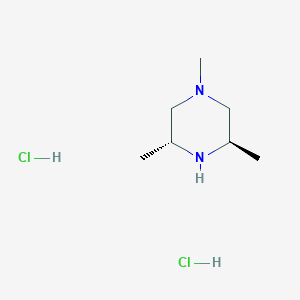
![1-(2-Methylbenzo[d]thiazol-7-yl)ethanone](/img/structure/B13008670.png)

![N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine](/img/structure/B13008681.png)
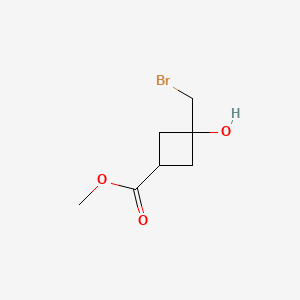
![8-Fluoropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B13008691.png)
